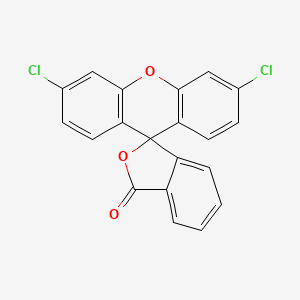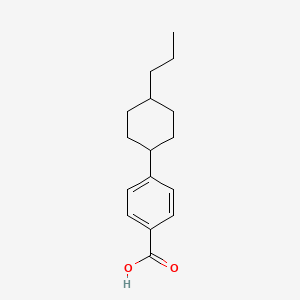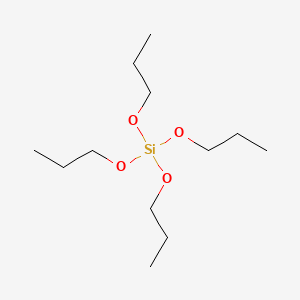
1-Butene, 4-chloro-
Übersicht
Beschreibung
“1-Butene, 4-chloro-” or “4-Chloro-1-butene” is a chemical compound with the molecular formula C4H7Cl . It is a representative example of chloroalkenes .
Synthesis Analysis
The synthesis of 4-chloro-1-butene can be achieved through various methods. One such method involves the treatment of 3-methyl-1-butene with a strong acid like sulfuric acid to perform an acid-catalyzed hydration reaction .
Molecular Structure Analysis
The molecular structure of 4-chloro-1-butene consists of 4 carbon atoms, 7 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 90.551 Da, and the monoisotopic mass is 90.023628 Da .
Chemical Reactions Analysis
4-chloro-1-butene can undergo various reactions. For instance, it can react with O3, OH, NO3, and Cl in a 100-L Teflon reaction chamber . The rate constants for these reactions at room temperature (298±2 K) and atmospheric pressure are as follows: (3.96±0.43)×10^-18, (2.63±0.96)×10^-11, (4.48±1.23)×10^-15, and (2.35±0.90)×10^-10 cm^3 molecule^-1 s^-1, for reactions with O3, OH, NO3, and Cl, respectively .
Physical And Chemical Properties Analysis
4-chloro-1-butene has a density of 0.9±0.1 g/cm^3, a boiling point of 73.0±9.0 °C at 760 mmHg, and a vapour pressure of 126.7±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 30.1±3.0 kJ/mol and a flash point of -11.5±6.2 °C . The index of refraction is 1.412 .
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry Research
4-Chloro-1-Butene is used in atmospheric chemistry research. It is a representative example of chloroalkenes, which are important anthropogenic organic compounds emitted in the atmosphere due to their wide use in synthetic processes in industry . The reactions of 4-Chloro-1-Butene with O3, OH, NO3, and Cl have been investigated in a 100-L Teflon reaction chamber equipped with a gas chromatography-flame ionization detector (GC-FID) .
Kinetics of Atmospheric Reactions
The kinetics of atmospheric reactions of 4-Chloro-1-Butene have been studied. The absolute rate method was used for the reaction with O3 while the relative rate method was used for reactions with OH, NO3, and Cl . This research helps in understanding the rate constants of these reactions at room temperature and atmospheric pressure .
Estimation of Atmospheric Lifetimes
4-Chloro-1-Butene is used in the estimation of atmospheric lifetimes of chloroalkenes. The atmospheric lifetimes of 4-Chloro-1-Butene calculated from rate constants of the different reactions obtained in this work showed that reaction with OH is the main loss process for 4-Chloro-1-Butene .
Study of Ozone Formation Potential
4-Chloro-1-Butene is used in the study of ozone formation potential. The estimation of the value of the photochemical ozone creation potential (POCP) indicated that 4-Chloro-1-Butene has a large ozone formation potential .
Investigation of Chlorinated VOCs
4-Chloro-1-Butene is used in the investigation of the atmospheric chemistry of chlorinated volatile organic compounds (VOCs). The present work underlines the need for further studies on the atmospheric chemistry of chlorinated VOCs .
Thermodynamic Property Data Generation
4-Chloro-1-Butene is used in the generation of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-1-Butene, also known as 1-Butene, 4-chloro-, is an anthropogenic organic compound that is emitted into the atmosphere due to its wide use in synthetic processes in industry . Its primary targets are atmospheric molecules such as O3, OH, NO3, and Cl .
Mode of Action
The compound interacts with its targets through atmospheric reactions. The absolute rate method was used for the reaction with O3 while the relative rate method was used for reactions with OH, NO3, and Cl . The rate constants obtained at room temperature (298±2 K) and atmospheric pressure were: (3.96±0.43)×10−18, (2.63±0.96)×10−11, (4.48±1.23)×10−15, and (2.35±0.90)×10−10 cm3 molecule−1 s−1, for reactions with O3, OH, NO3, and Cl, respectively .
Biochemical Pathways
The reactions of 4-Chloro-1-Butene with its targets affect the atmospheric chemistry of chlorinated volatile organic compounds (VOCs). These reactions contribute to the formation of secondary organic aerosol (SOA), which affects the global number concentration of atmospheric fine particles (PM 2.5), impacting the total radiative forcing through direct light scattering and absorption .
Result of Action
The atmospheric reactions of 4-Chloro-1-Butene result in changes in the concentration of atmospheric molecules. The atmospheric lifetimes of 4-Chloro-1-Butene calculated from rate constants of the different reactions obtained showed that reaction with OH is the main loss process for 4-Chloro-1-Butene .
Action Environment
The action of 4-Chloro-1-Butene is influenced by environmental factors. For instance, in coastal areas and in the marine boundary layer, the loss of 4-Chloro-1-Butene by Cl reaction becomes important . The compound also has a large photochemical ozone creation potential (POCP), indicating its significant role in ozone formation .
This article underlines the need for further studies on the atmospheric chemistry of chlorinated VOCs .
Eigenschaften
IUPAC Name |
4-chlorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVRZCQFQDCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061298 | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | 4-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
66.4 [mmHg] | |
| Record name | 4-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Butene, 4-chloro- | |
CAS RN |
927-73-1 | |
| Record name | 4-Chloro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butene, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)


![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)


![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)